6,13-Dihydropentacene
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Overview
Description
6,13-Dihydropentacene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, characterized by the addition of hydrogen atoms at the 6 and 13 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,13-Dihydropentacene can be synthesized through the reduction of pentacene-6,13-dione using reducing agents such as tin(II) chloride and hydrochloric acid in solvents like dimethylformamide or acetone . The reaction typically occurs at low temperatures to prevent the oxidation of the product.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6,13-Dihydropentacene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Various substituents can be introduced at the 6 and 13 positions to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like tin(II) chloride and hydrochloric acid are used.
Substitution: Reagents such as organolithium compounds are employed for introducing substituents.
Major Products:
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Various substituted pentacene derivatives.
Scientific Research Applications
6,13-Dihydropentacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other pentacene derivatives.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development.
Mechanism of Action
The mechanism of action of 6,13-dihydropentacene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in organic electronics, its π-conjugated electronic structure plays a crucial role in charge transport properties .
Comparison with Similar Compounds
Pentacene: The parent compound, known for its high charge mobility.
Tetrahydropentacenes: Reduced forms with different electronic properties.
Substituted Pentacenes: Compounds with various substituents at the 6 and 13 positions.
Uniqueness: 6,13-Dihydropentacene is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to be further reduced or substituted makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
6,13-dihydropentacene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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